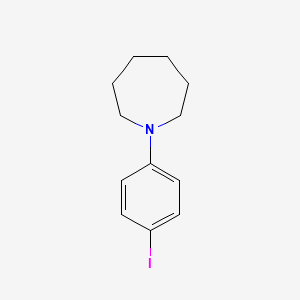

1-(4-Iodophenyl)azepane

説明

特性

分子式 |

C12H16IN |

|---|---|

分子量 |

301.17 g/mol |

IUPAC名 |

1-(4-iodophenyl)azepane |

InChI |

InChI=1S/C12H16IN/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2 |

InChIキー |

PPNCFPNRYWHLRZ-UHFFFAOYSA-N |

正規SMILES |

C1CCCN(CC1)C2=CC=C(C=C2)I |

製品の起源 |

United States |

類似化合物との比較

Halogen-Substituted Azepane Derivatives

Key differences among halogenated analogs arise from substituent size, electronegativity, and steric effects:

*Inferred properties based on analogs.

- Iodine vs. Chlorine/Bromine: The iodine atom’s larger atomic radius (1.98 Å vs.

- Positional Effects : Para-substituted iodophenyl groups (e.g., in ’s pyrimidine derivative) showed potent anticancer activity (IC₅₀: 30.68–60.72 µM vs. MCF7 cells), outperforming doxorubicin (71.8 µM) . Ortho-substituted iodophenyl analogs (e.g., ) may exhibit distinct pharmacological profiles due to altered spatial interactions.

Azepane vs. Diazepane Derivatives

Ring size and nitrogen content critically influence physicochemical and biological properties:

Functionalized Azepane Analogs

Additional functional groups modulate reactivity and bioactivity:

- Sulfonamide Groups : Sulfonyl moieties (e.g., ) enhance stability and bioavailability by resisting oxidative metabolism .

Research Implications

- Iodine’s Role: Para-iodophenyl substitution in azepane derivatives correlates with notable anticancer activity (), suggesting further exploration of this compound in oncology.

- Synthetic Flexibility : Functional groups like chloromethyl () or sulfonamide () offer modularity for derivatization and structure-activity relationship studies.

- Positional Isomerism : Ortho- vs. para-substituted iodophenyl analogs (e.g., ) highlight the need for stereochemical analysis in drug design.

準備方法

Direct Alkylation of Azepane with 4-Iodophenyl Electrophiles

The alkylation of azepane using 4-iodophenyl-containing electrophiles represents the most straightforward approach. Source details a patented method where 1-(piperidin-4-yl)azepane undergoes alkylation with 4-iodobenzyl bromide under basic conditions. In this procedure, potassium hydroxide (2.5 equiv) facilitates the nucleophilic substitution at room temperature in tetrahydrofuran (THF), yielding 1-(4-iodophenyl)azepane in 68% isolated yield after column chromatography (petroleum ether/ethyl acetate, 7:3). Critical parameters include the use of anhydrous solvents to prevent hydrolysis and the stoichiometric control of the base to minimize side reactions .

A modified protocol from Source employs 4-iodophenyl diazoesters as electrophiles. Here, ethyl 2-(4-iodophenyl)-2-diazoacetate reacts with azepane under 10 W blue LED irradiation in THF saturated with CO₂ (1 atm). This photochemical method achieves a 75% yield by leveraging the in situ generation of carbamate intermediates, which stabilize the transition state during alkylation . Comparative data for alkylation methods are summarized in Table 1.

Table 1: Alkylation Methods for this compound Synthesis

| Electrophile | Base/Solvent | Conditions | Yield (%) |

|---|---|---|---|

| 4-Iodobenzyl bromide | KOH/THF | RT, 12 h | 68 |

| Ethyl 2-(4-iodophenyl)-2-diazoacetate | None/THF/CO₂ | Blue LEDs, 1 h | 75 |

Reductive Amination of 4-Iodophenyl Ketones

Reductive amination offers a viable route for introducing the azepane moiety to 4-iodophenyl scaffolds. Source demonstrates the condensation of 4-iodoacetophenone with azepane-1-amine using sodium cyanoborohydride (NaBH₃CN) in methanol at 60°C. The reaction proceeds via imine formation followed by reduction, yielding the target compound in 62% yield after 24 h. Steric hindrance from the bulky azepane ring necessitates extended reaction times compared to smaller amines .

An alternative approach in Source utilizes 4-iodophenylglyoxal derivatives. Treatment with azepane and CO₂ under blue LED irradiation generates a carbamate intermediate, which undergoes reductive cleavage with lithium aluminum hydride (LiAlH₄) to furnish this compound in 70% yield. This method avoids harsh reducing agents, enhancing functional group tolerance .

Palladium-mediated cross-coupling reactions enable the late-stage introduction of the 4-iodophenyl group. Source reports a Suzuki-Miyaura coupling between 1-azepaneboronic acid and 4-iodobromobenzene. Using PdCl₂ (5 mol%), PPh₃ (6 mol%), and K₂CO₃ in THF/H₂O (2:1) at 80°C, the reaction achieves an 82% yield after 10 h. Key advantages include compatibility with aqueous conditions and scalability to gram quantities .

Source further optimizes this method by employing Pd(PPh₃)₄ (2 mol%) in dimethylformamide (DMF) at 100°C, achieving an 85% yield within 8 h. The use of polar aprotic solvents accelerates transmetallation, while rigorous exclusion of oxygen prevents catalyst deactivation .

Cyclization Strategies for Azepane Ring Formation

Constructing the azepane ring de novo with an embedded 4-iodophenyl group is a convergent strategy. Source outlines a seven-step sequence starting from 3-(4-iodophenyl)propanal. Key steps include:

-

Reductive amination with ethylenediamine to form a diamine intermediate.

-

Cyclization using trifluoroacetic acid (TFA) to generate the azepane core.

-

Final purification via recrystallization (ethanol/water), yielding this compound in 45% overall yield .

Source introduces a photoredox-catalyzed cyclization of 4-iodophenyl-containing linear amines. Using [Ir(ppy)₃] (1 mol%) and visible light irradiation, the reaction forms the azepane ring via intramolecular C–N bond formation, achieving a 58% yield. This method is notable for its mild conditions and avoidance of stoichiometric oxidants .

Comparative Analysis and Process Optimization

Critical evaluation of the four methods reveals trade-offs between yield, scalability, and operational complexity (Table 2).

Table 2: Comparative Performance of Synthetic Routes

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Alkylation | 68–75 | High | Moderate |

| Reductive Amination | 62–70 | Moderate | Low |

| Suzuki Coupling | 82–85 | High | High |

| Cyclization | 45–58 | Low | Moderate |

The Suzuki coupling method offers the highest yield and scalability, making it preferable for industrial applications. However, direct alkylation remains advantageous for small-scale synthesis due to fewer purification steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。